(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone
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Overview
Description
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone is an organic compound with a complex structure that includes multiple phenyl groups and tert-butyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(tert-butyl)aniline with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(tert-butyl)phenyl)methanone
- 4,4’-di-tert-butylbenzophenone
- Bis[4-(tert-butyl)phenyl]methanone
Uniqueness
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone stands out due to its additional phenyl and amino groups, which confer unique electronic and steric properties. These features make it more versatile in various chemical reactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C33H35NO |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C33H35NO/c1-32(2,3)26-14-20-29(21-15-26)34(30-22-16-27(17-23-30)33(4,5)6)28-18-12-25(13-19-28)31(35)24-10-8-7-9-11-24/h7-23H,1-6H3 |
InChI Key |
FEFOQRSLMZPGST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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